2-(Methylsulfanyl)-3-quinolinecarbaldehyde oxime
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Overview
Description
Synthesis Analysis
Oxime esters, which “2-(Methylsulfanyl)-3-quinolinecarbaldehyde oxime” could be classified as, are emerging as the first-line building blocks in modern heterocyclic chemistry . They can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . A visible-light-induced one-pot reaction via three-component reaction of aldehyde, aniline, and NHPI esters has been described for the preparation of oxime ester compounds .Molecular Structure Analysis
The molecular structure of “this compound” is not specifically mentioned in the available resources .Chemical Reactions Analysis
Oxime esters have high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond . They act as both internal oxidants and a precursor which participates in the framework of the final product .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not specifically mentioned in the available resources .Scientific Research Applications
Medicinal Chemistry and Biological Activity
Quinoline derivatives have been extensively studied for their biological activities, including anticancer, antioxidant, and antimicrobial properties. For example, a study by Korcz et al. (2018) on quinoline-3-carbaldehyde hydrazones demonstrated pronounced cancer cell growth inhibitory effects, suggesting potential for anticancer therapy development (Korcz et al., 2018). Similarly, Zhang et al. (2013) synthesized 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives with significant antioxidant activities, highlighting their potential as novel antioxidants (Zhang et al., 2013).
Synthetic Chemistry and Material Science
Quinoline derivatives have found applications in synthetic chemistry and material science due to their versatile chemical properties. Giannopoulos et al. (2014) utilized a quinoline derivative ligand in the synthesis of a {Mn(III)25} barrel-like cluster exhibiting single-molecule magnetic behavior, indicating potential applications in materials science (Giannopoulos et al., 2014). Additionally, the use of quinoline derivatives in the development of fluorescent materials and dyes has been explored, as demonstrated by Bogza et al. (2018), who reported moderate to high fluorescence quantum yields for thieno[3,2-c]quinoline derivatives (Bogza et al., 2018).
Future Directions
Mechanism of Action
Target of Action
Oxime compounds are known to interact withacetylcholinesterase (AChE) . AChE is a crucial enzyme involved in nerve signal transmission, and its inhibition can lead to various physiological effects .
Mode of Action
Oximes in general are known for their ability to reactivate ache . They achieve this by binding to the enzyme and reversing its inhibition, thereby restoring its activity . This interaction and the resulting changes play a significant role in the compound’s pharmacological effects.
Biochemical Pathways
Oximes are known to influence thecholinergic pathway by reactivating AChE . This reactivation can restore the normal function of the pathway, which is critical for nerve signal transmission .
Pharmacokinetics
The pharmacokinetics of oximes are generally characterized by rapid absorption and distribution in the body . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic effects.
Result of Action
The reactivation of ache by oximes can lead to the restoration of normal nerve signal transmission . This can have various physiological effects, depending on the specific context and the systems involved.
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of oxime compounds .
Properties
IUPAC Name |
(NE)-N-[(2-methylsulfanylquinolin-3-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-15-11-9(7-12-14)6-8-4-2-3-5-10(8)13-11/h2-7,14H,1H3/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAXXKUJFTYTGF-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C=C1C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC2=CC=CC=C2C=C1/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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